dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
Overview
Description
Dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation, pain, and fever.
Mechanism of Action
Dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have a variety of biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in the regulation of blood flow, platelet aggregation, and the formation of the protective mucus layer in the stomach. dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate can also cause gastrointestinal side effects, including stomach ulcers, bleeding, and perforation. It has been shown to have a negative impact on renal function, particularly in patients with pre-existing renal impairment.
Advantages and Limitations for Lab Experiments
Dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is relatively inexpensive and readily available, making it a popular choice for lab experiments. However, its use is limited by its potential side effects, particularly in the gastrointestinal and renal systems.
Future Directions
There are several future directions for the study of dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate. One area of research is the development of new formulations that minimize the risk of gastrointestinal side effects. Another area of research is the investigation of dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate's potential therapeutic effects in cancer treatment. Additionally, there is a need for further research into the mechanism of action of dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate and its potential impact on other physiological systems.
Scientific Research Applications
Dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of pain associated with osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to have potential therapeutic effects in cancer treatment, as it inhibits the growth and proliferation of cancer cells.
properties
IUPAC Name |
dimethyl 2-[[2-(3,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O7S/c1-29-18(25)11-4-6-13(19(26)30-2)16(8-11)22-17(24)10-23(31(3,27)28)12-5-7-14(20)15(21)9-12/h4-9H,10H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNUMZDEWEYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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